Dual-Target Mechanism of Action Compared to the Single-Target Lead SRPIN340
SRPIN803 is a dual inhibitor of SRPK1 (IC50 = 2.4 µM) and CK2 (IC50 = 203 nM), whereas SRPIN340 inhibits only SRPK1 (IC50 = 0.14–0.89 µM against mSRPK1) with no significant CK2 activity [1]. The combined inhibition of both kinase targets by SRPIN803 leads to synergistic suppression of VEGF production that exceeds the effect of SRPK1 inhibition alone [1].
| Evidence Dimension | Kinase inhibition profile (IC50) |
|---|---|
| Target Compound Data | SRPK1 IC50 = 2.4 µM; CK2 IC50 = 203 nM (dual inhibition) |
| Comparator Or Baseline | SRPIN340: SRPK1 IC50 = 0.14 µM (mSRPK1); no CK2 inhibition |
| Quantified Difference | SRPIN803 gains CK2 inhibition (203 nM) not present in SRPIN340; VEGF suppression superior to SRPIN340 |
| Conditions | In vitro kinase assays; pharmacophore docking models; ARPE-19 cell VEGF production assay |
Why This Matters
A researcher or procurement officer seeking to block VEGF-driven angiogenesis via both transcriptional and splicing regulatory nodes should select SRPIN803 over a single-target SRPK1 inhibitor, as the dual mechanism provides a clearly demonstrated functional advantage.
- [1] Morooka S, Hoshina M, Kii I, et al. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice. Mol Pharmacol. 2015;88(2):316-325. doi:10.1124/mol.114.097345 View Source
